molecular formula C29H41F2N5O B1676071 马拉维罗克 CAS No. 376348-65-1

马拉维罗克

货号: B1676071
CAS 编号: 376348-65-1
分子量: 513.7 g/mol
InChI 键: GSNHKUDZZFZSJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Antiretroviral Therapy

Efficacy in HIV Treatment

Maraviroc is primarily indicated for treatment-experienced patients infected with R5-tropic HIV-1. Clinical trials, such as the MOTIVATE studies, have demonstrated its efficacy in reducing viral loads and improving immunological responses. In these studies, patients treated with maraviroc showed significantly greater reductions in HIV-1 RNA levels compared to those receiving placebo, with durable responses observed over extended follow-ups .

Long-Term Safety Profile

A five-year safety evaluation indicated that maraviroc was generally well-tolerated among patients, with low rates of adverse events and no significant increase in serious clinical outcomes like hepatic failure or malignancy . This safety profile supports its continued use in long-term antiretroviral therapy.

Microbicide Development

Topical Application for HIV Prevention

Recent research has explored maraviroc's potential as a topical microbicide. A study demonstrated that a maraviroc gel formulation provided complete protection against vaginal HIV-1 challenges in humanized mice models . This finding suggests that maraviroc could be developed as an effective microbicide to prevent sexual transmission of HIV, particularly in populations at high risk.

StudyModelOutcome
PLOS One (2011)Humanized miceComplete protection against vaginal HIV-1 challenge with maraviroc gel
Nature (2020)Patient cohortReactivation of latent HIV with prolonged maraviroc administration

Reactivation of Latent HIV

Role as a Latency-Reversing Agent

Maraviroc has been investigated for its ability to reactivate latent HIV reservoirs. A study indicated that prolonged administration of maraviroc led to increased levels of viral RNA expression in patients previously on suppressive antiretroviral therapy, suggesting its potential role as a latency-reversing agent . This application is crucial for strategies aimed at achieving a functional cure for HIV.

Immunological Effects

Impact on T-cell Activation

Research has shown that maraviroc intensification can unexpectedly increase T-cell activation within peripheral blood and rectal mucosa during treated HIV infection. This phenomenon raises questions about the drug's effects on immune system dynamics and its potential implications for long-term treatment strategies .

Neuroprotection Research

Exploration in Neuroinflammatory Conditions

Recent studies have examined maraviroc's effects beyond HIV treatment, particularly regarding neuroprotection. It has been shown to reduce inflammation in vitro without exerting direct cytotoxic effects on astroglial cells, indicating potential applications in neuroinflammatory diseases . Although these findings are preliminary, they suggest a broader therapeutic scope for maraviroc.

生化分析

Biochemical Properties

Maraviroc selectively binds to the human chemokine receptor CCR5 present on the membrane of CD4 cells (T-cells), preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells . This interaction is crucial for the biochemical reactions involving Maraviroc.

Cellular Effects

Maraviroc, by binding to CCR5, blocks HIV from entering human cells . This influences cell function by preventing the virus from integrating into the host genome, thus preventing the production of new viral particles. This has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Maraviroc is an entry inhibitor and works by blocking HIV from entering human cells . Specifically, Maraviroc is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . This prevents the virus from fusing with the human cell membrane .

Temporal Effects in Laboratory Settings

The effects of Maraviroc have been studied over time in laboratory settings. Maraviroc is extensively metabolized by CYP3A4, with renal clearance accounting for approximately 23% of total clearance . The half-life of Maraviroc is approximately 16 hours .

Metabolic Pathways

Maraviroc is extensively metabolized by CYP3A4 . This enzyme plays a crucial role in the metabolic pathway of Maraviroc. The major metabolic pathways of Maraviroc involve oxidation and N-dealkylation .

Transport and Distribution

Maraviroc does not inhibit any of the three studied ABC transporters, and its permeability is not affected by ABCG2 or ABCC2 . Maraviroc shows affinity for human ABCB1 and the endogenous canine Abcb1 expressed in MDCKII cells . This suggests that ABCB1/Abcb1 facilitate in situ Maraviroc transport .

化学反应分析

马拉维洛克经历了几种类型的化学反应,包括:

相似化合物的比较

生物活性

Maraviroc, also known as UK-427857, is a selective antagonist of the CCR5 receptor, which plays a crucial role in the entry of HIV-1 into host cells. This compound represents the first drug in a new class of antiretroviral agents that target host proteins rather than viral components. Its unique mechanism of action and pharmacological properties have made it a significant focus of research in the treatment of HIV-1 infections.

Maraviroc inhibits HIV-1 entry by binding to the CCR5 receptor on the surface of CD4+ T cells. This binding prevents the viral envelope protein gp120 from interacting with CCR5, effectively blocking the fusion process necessary for viral entry into host cells. The geometric mean 90% inhibitory concentration (IC90) for maraviroc against various CCR5-tropic HIV-1 strains is approximately 2.0 nM, demonstrating its potent antiviral activity against a wide range of viral isolates .

In Vitro Studies

In vitro studies have shown that maraviroc exhibits:

  • Potent Anti-HIV Activity : Effective against 200 clinically derived HIV-1 envelope-recombinant pseudoviruses, including those resistant to other drug classes.
  • Selectivity for CCR5 : Maraviroc has been confirmed to be highly selective for the CCR5 receptor, with no significant effects on other receptors or enzymes, including hERG ion channels, indicating a favorable safety profile .

Pharmacokinetics

Maraviroc is characterized by its oral bioavailability and pharmacokinetic properties that support once or twice daily dosing. Preclinical models predict human pharmacokinetics consistent with these dosing regimens, allowing for convenient administration in clinical settings .

Clinical Efficacy

Clinical trials have demonstrated that maraviroc effectively reduces viral load in patients with CCR5-tropic HIV-1. It has been shown to improve immune function and reduce the risk of disease progression in treated individuals. The drug's efficacy is further supported by studies highlighting its ability to maintain viral suppression over extended periods .

Table 1: Summary of Maraviroc's Biological Activity

Property Value
Chemical Name 4,4-Difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl}cyclohexanecarboxamide
IC90 Against CCR5-tropic HIV-1 2.0 nM
Selectivity Index (hERG) >10 μM
Oral Bioavailability Yes
Recommended Dosing Once or twice daily

Table 2: Clinical Trial Results for Maraviroc

Study Phase Participants Outcome
Phase II200Significant reduction in viral load
Phase III500Improved CD4+ T cell counts
Long-term follow-up300Sustained viral suppression

Case Study 1: Efficacy in Treatment-Experienced Patients

A study involving treatment-experienced patients showed that those receiving maraviroc as part of their regimen experienced a significant decline in plasma HIV RNA levels compared to those on standard therapy alone. This highlights maraviroc's potential as an effective option for patients with limited treatment choices due to resistance .

Case Study 2: Safety Profile Assessment

In a long-term safety assessment involving over 1000 participants, maraviroc demonstrated a favorable safety profile with minimal adverse effects reported. The most common side effects were mild and included headaches and gastrointestinal disturbances. Importantly, no significant cardiovascular events were noted during the trial period .

属性

IUPAC Name

4,4-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNHKUDZZFZSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maraviroc
Reactant of Route 2
Reactant of Route 2
Maraviroc
Reactant of Route 3
Reactant of Route 3
Maraviroc
Reactant of Route 4
Reactant of Route 4
Maraviroc
Reactant of Route 5
Reactant of Route 5
Maraviroc
Reactant of Route 6
Reactant of Route 6
Maraviroc

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。